2,3-Dichloroisonicotinaldehyde

Overview

Description

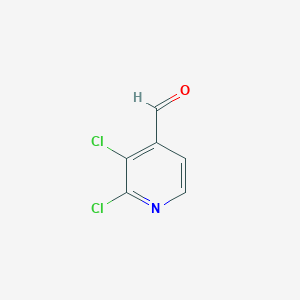

2,3-Dichloroisonicotinaldehyde is a chemical compound belonging to the family of isonicotinaldehydes. It is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the pyridine ring and an aldehyde group at the 4 position. This compound is a yellow crystalline solid with a molecular formula of C6H3Cl2NO and a molecular weight of 176.00 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloroisonicotinaldehyde can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The synthetic route involves the following steps:

Lithiation: 2,3-dichloropyridine is treated with n-butyllithium in dry tetrahydrofuran at -78°C under a nitrogen atmosphere. This step forms a lithiated intermediate.

Formylation: The lithiated intermediate is then reacted with dry dimethylformamide (DMF) at -78°C. The reaction mixture is allowed to warm to room temperature, quenched with water, and extracted with dichloromethane.

Purification: The crude product is purified by column chromatography using dichloromethane as the eluent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

2,3-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms at the 2 and 3 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloroisonicotinaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. The specific molecular targets and pathways involved depend on the context of its application, such as drug development or chemical synthesis .

Comparison with Similar Compounds

2,3-Dichloroisonicotinaldehyde can be compared with other similar compounds, such as:

2,3-Dichloropyridine: This compound is a precursor in the synthesis of this compound and shares similar structural features.

4-Pyridinecarboxaldehyde: This compound has an aldehyde group at the 4 position of the pyridine ring but lacks the chlorine substituents.

2,3-Dichloro-4-formylpyridine: This compound is structurally similar but may have different reactivity and applications due to the presence of the formyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

2,3-Dichloroisonicotinaldehyde (DCINA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with DCINA, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₃Cl₂NO

- Molecular Weight : 176.00 g/mol

- CAS Number : 884495-41-4

DCINA has been investigated primarily for its role as an inhibitor of the SHP2 protein tyrosine phosphatase, which is implicated in various signaling pathways including the Ras-MAPK pathway. SHP2 is known to play a crucial role in cell growth, differentiation, and oncogenic transformation. Inhibition of SHP2 has been linked to potential therapeutic effects in cancer treatment .

1. Inhibition of SHP2 Activity

DCINA has been shown to inhibit SHP2, which may contribute to its anti-cancer properties. The inhibition of SHP2 can lead to reduced cell proliferation and enhanced apoptosis in cancer cells. For instance, studies have demonstrated that compounds targeting SHP2 can modulate ERK signaling pathways effectively .

2. Antimicrobial Properties

Preliminary studies suggest that DCINA exhibits antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell signaling pathways, although further research is necessary to elucidate the precise mechanisms involved .

Case Study 1: SHP2 Inhibition and Cancer Therapy

A study focused on the development of small-molecule inhibitors for SHP2 highlighted the significance of DCINA as a promising candidate. The compound demonstrated significant inhibition of SHP2 activity with an IC50 value in the low micromolar range. This suggests that DCINA could be a viable lead compound for further development in cancer therapeutics targeting SHP2 .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on various bacterial strains revealed that DCINA possesses moderate antibacterial properties. The compound's effectiveness varied among different strains, indicating a need for further optimization and testing against a broader range of pathogens .

Data Tables

| Biological Activity | IC50 (μM) | Reference |

|---|---|---|

| SHP2 Inhibition | 0.012 | |

| Antimicrobial Activity (E. coli) | Varies | |

| Antimicrobial Activity (S. aureus) | Varies |

Safety and Toxicity

While DCINA shows promise in various biological activities, safety assessments are crucial. The compound may pose risks if ingested or improperly handled, as indicated by safety data sheets highlighting potential health hazards upon exposure . Further toxicological evaluations are needed to establish safe usage guidelines.

Properties

IUPAC Name |

2,3-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNLYVFMZPQWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654565 | |

| Record name | 2,3-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-41-4 | |

| Record name | 2,3-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.